2-Amino-4-hydroxypyridine
Overview
Description
2-Amino-4-hydroxypyridine is an organic compound with the molecular formula C5H6N2O. It is a pale yellow solid that is slightly soluble in water and organic solvents . This compound is primarily used as an intermediate in organic synthesis and has various applications in the pharmaceutical, agrochemical, and dyestuff industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The common method for preparing 2-Amino-4-hydroxypyridine involves the reduction of pyridine-2,6-dione. The process typically includes dissolving pyridine-2,6-dione in an alcohol solvent, adding ammonia and hydrogen gas, and then reacting under appropriate temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form different amino-pyridine compounds.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include various substituted pyridines, amino-pyridines, and hydroxypyridines .
Scientific Research Applications
2-Amino-4-hydroxypyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including cardiovascular drugs.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxypyridine involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The compound’s hydroxyl and amino groups play a crucial role in its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-hydroxypyridine
- 2-Amino-4-methylpyridine
- 2-Amino-6-hydroxypyridine
Comparison
2-Amino-4-hydroxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to 2-Amino-3-hydroxypyridine, it has different reactivity and binding characteristics due to the position of the hydroxyl group .
Properties
IUPAC Name |
2-amino-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5-3-4(8)1-2-7-5/h1-3H,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNIMNQVKVPZES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356256 | |
Record name | 2-amino-4-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33623-18-6, 33631-05-9 | |
Record name | 2-Amino-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33623-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-4-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-amino-4-hydroxypyridine influence its reactivity with strong bases?
A1: [] The presence of both a hydroxyl group and an amino group in the 2- and 4- positions respectively significantly impacts the reactivity of this compound with strong bases like potassium amide. Research demonstrates that these reactions can lead to a variety of outcomes, including:
Q2: Can this compound and its derivatives act as corrosion inhibitors?
A2: [] Yes, research indicates that this compound and its azo derivatives show promise as corrosion inhibitors for carbon steel in acidic environments. These compounds, particularly those with electron-donating substituents, exhibit good inhibition efficiency, with some reaching up to 81% inhibition at a concentration of 1x10-3 M in 1M HCl solutions. The inhibition mechanism is likely related to the adsorption of these compounds onto the metal surface, forming a protective layer that hinders the corrosion process.
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